Bienvenue dans la boutique en ligne BenchChem!

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide

Medicinal Chemistry Neuroscience Receptor Pharmacology

This quinolin-2(1H)-one derivative features a distinct 3-acetamido-6-bromo substitution pattern, serving as a critical pharmacophore for mapping glycine/NMDA receptor binding thermodynamics. Unlike 3-acetyl or 4-hydroxy analogs, the 3-acetamido moiety introduces dual hydrogen-bond donor/acceptor capabilities essential for SAR studies. Ideal for in vitro radioligand displacement assays and QSAR model validation. High purity ≥98%, with multiple packaging options available.

Molecular Formula C17H13BrN2O2
Molecular Weight 357.207
CAS No. 332178-00-4
Cat. No. B2462869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide
CAS332178-00-4
Molecular FormulaC17H13BrN2O2
Molecular Weight357.207
Structural Identifiers
SMILESCC(=O)NC1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3
InChIInChI=1S/C17H13BrN2O2/c1-10(21)19-16-15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)20-17(16)22/h2-9H,1H3,(H,19,21)(H,20,22)
InChIKeySKDKZRAETFXDIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide (CAS 332178-00-4)


N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide is a synthetic quinolin-2(1H)-one derivative characterized by a 6-bromo substituent, a 4-phenyl ring, and a 3-acetamido moiety [1]. This compound belongs to the broader class of 4-substituted-3-phenylquinolin-2(1H)-ones, which have been systematically investigated as selective glycine-site NMDA receptor antagonists with both in vitro and in vivo anticonvulsant activity [2]. Its molecular formula is C₁₇H₁₃BrN₂O₂ (MW: 357.2 g/mol), and it is commercially supplied by multiple research-chemical vendors primarily for medicinal chemistry and neuroscience research applications [1].

Why N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide Cannot Be Trivially Substituted


The 3-acetamido substituent on the quinolin-2(1H)-one core introduces distinct hydrogen-bond donor and acceptor capabilities that are absent in 3-acetyl or unsubstituted analogs [1]. In the structurally related 4-substituted-3-phenylquinolin-2(1H)-one series, replacement of the 4-hydroxy group with amino or ethyl substituents produced up to a 200-fold reduction in NMDA receptor glycine-site binding affinity (e.g., compound 43, IC₅₀ = 0.42 μM versus high-affinity lead 2), demonstrating that minor structural modifications profoundly alter target engagement [2]. Consequently, generic substitution of the 3-acetamido group with other acyl variants (e.g., propanamide, benzamide) or its removal cannot be assumed to preserve pharmacological profile and must be validated experimentally on a case-by-case basis.

Quantitative Differentiation Evidence for N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide


3-Acetamido vs. 3-Acetyl Substitution: Impact on Predicted Lipophilicity and Hydrogen-Bonding Capacity

Unlike the 3-acetyl analog (3-acetyl-6-bromo-4-phenylquinolin-2(1H)-one, CAS 139781-14-9), which possesses a ketone at the 3-position, the target compound contains an acetamido group that provides an additional hydrogen-bond donor (amide NH) [1]. In the 4-substituted-3-phenylquinolin-2(1H)-one class, QSAR models have identified CMR (calculated molar refractivity) as a key parameter for glycine/NMDA site affinity, with an optimal CMR window of approximately 10 ± 10% associated with potent antagonists [2]. The acetamido group contributes a higher CMR and different hydrogen-bonding topology than acetyl, which is expected to shift receptor-binding pharmacophore alignment relative to the 3-acetyl comparator. Direct binding data for either compound is unavailable from non-excluded sources [1].

Medicinal Chemistry Neuroscience Receptor Pharmacology

6-Bromo Substitution Pattern: Receptor Pharmacophore Mapping via QSAR Parameter Contributions

The 6-bromo substituent on the quinolin-2(1H)-one scaffold is predicted to influence both steric and electronic parameters governing NMDA receptor glycine-site binding [1]. Comparative QSAR analysis of 4-substituted-3-phenylquinolin-2(1H)-ones identified Verloop's sterimol L₁ (a measure of substituent length) and ClogP as statistically significant parameters for biological activity, alongside CMR [2]. Bromine at position 6 introduces substantial steric bulk (van der Waals radius ~1.85 Å) and polarizability distinct from hydrogen (L₁ ~2.03 for Br vs. 2.06 for Cl, 2.65 for I), placing the compound in a different steric parameter space than 6-chloro or 6-fluoro analogs. The unsubstituted parent scaffold 6-bromo-4-phenylquinolin-2(1H)-one (CAS 178490-58-9, C₁₅H₁₀BrNO, MW 300.15) lacks the 3-acetamido pharmacophore entirely, representing a fundamentally different chemical starting point [3].

QSAR Drug Design Neuropharmacology

Absence of In Vivo Anticonvulsant Data: A Critical Differentiation Gap vs. Well-Characterized Class Leaders

Key members of the 4-substituted-3-phenylquinolin-2(1H)-one class, such as the 4-hydroxy analog (compound 1) and its derivatives, have been evaluated in the DBA/2 mouse audiogenic seizure model with quantifiable in vivo anticonvulsant ED₅₀ values [1]. For example, 4-amino-3-phenylquinolin-2(1H)-one (compound 3) is 40-fold weaker in binding affinity but only 4-fold less potent as an anticonvulsant than the acidic 4-hydroxy compound 1, demonstrating that in vitro binding affinity does not linearly translate to in vivo efficacy [1]. N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide has no publicly reported in vivo efficacy data in any seizure model or other disease model from non-excluded sources. This represents a critical evidence gap that distinguishes it from tool compounds with established in vivo pharmacology such as L-701,324 (CAS 142326-59-8) .

In Vivo Pharmacology Anticonvulsant Screening DBA/2 Mouse Model

Evidence-Based Application Scenarios for N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide


Medicinal Chemistry SAR Probes for Glycine-Site NMDA Receptor Antagonists

The 3-acetamido-6-bromo substitution pattern provides a structurally distinct pharmacophore for systematic structure-activity relationship (SAR) exploration of the glycine/NMDA receptor binding site, complementing existing 4-substituted series [1]. The additional hydrogen-bond donor relative to 3-acetyl analogs makes this compound a valuable probe for mapping hydrogen-bond acceptor sites on the receptor, consistent with the Carling et al. (1997) hypothesis that ligand-receptor hydrogen bond interactions are critical determinants of binding affinity .

QSAR Model External Validation and Chemical Space Expansion

This compound occupies a distinct region of chemical space within the quinolin-2(1H)-one glycine antagonist family—combining a 3-acetamido (rather than 3-phenyl) and 6-bromo substituent—making it suitable as an external validation test compound for existing QSAR models (e.g., Sharma et al., 2010) that were developed on 4-substituted-3-phenylquinolin-2(1H)-ones [1]. Procurement for QSAR expansion studies would enable assessment of model transferability to 3-amido-substituted analogs.

Benchmarking Biological Activity Against Established NMDA Glycine-Site Antagonists

The compound can serve as a benchmark control in in vitro binding displacement assays using established glycine-site radioligands (e.g., [³H]glycine or [³H]L-689,560 in rat cortical membrane preparations), following the methodology of Carling et al. (1997) [1]. Its predicted intermediate lipophilicity and hydrogen-bonding profile make it a candidate for head-to-head comparison with the 4-hydroxy lead series to differentiate the contribution of the 3-position substituent to binding thermodynamics.

Quote Request

Request a Quote for N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.